

Independent Validation of MK-8507: A Comparative Analysis of a Novel NNRTI

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational non-nucleoside reverse transcriptase inhibitor (NNRTI) MK-8507 with other alternatives, based on publicly available research findings. The development of MK-8507 was discontinued during Phase 2 clinical trials; therefore, direct comparative clinical data is limited. This document summarizes the existing experimental data to offer a comprehensive overview of its performance profile.

Executive Summary

MK-8507 is a novel, potent, oral NNRTI with a pharmacokinetic profile that supports onceweekly dosing.[1] Preclinical and early clinical studies demonstrated its high antiviral potency. However, a Phase 2 clinical trial evaluating MK-8507 in combination with islatravir was halted due to observed decreases in total lymphocyte and CD4+ T-cell counts, which were more pronounced at higher doses of MK-8507.[2][3] Consequently, the development of MK-8507 was paused. This guide presents the available efficacy, safety, pharmacokinetic, and resistance data for MK-8507 and compares it with established NNRTIs, doravirine and efavirenz, drawing from in vitro studies and separate clinical trials.

Data Presentation Efficacy

MK-8507 demonstrated robust antiviral activity in a Phase 1 proof-of-concept monotherapy study in treatment-naive adults with HIV-1.[4]



Parameter	MK-8507 (Single Dose)	Reference NNRTIs (Daily Dosing)	
Mean HIV-1 RNA Reduction at Day 7			
40 mg	~1.2 log10 copies/mL[4]	A mean decrease of at least 1 log10 copies/mL is expected after 7 days of daily dosing at a maximally effective NNRTI dose.[5]	
80 mg	~1.5 log10 copies/mL[4]		
600 mg	~1.5 log10 copies/mL[4]		
In Vitro IC50 (Wild-Type HIV-1)	51.3 nM[6]	Doravirine: Data not available in provided search results.	
Efavirenz: Data not available in provided search results.			

Pharmacokinetics

MK-8507 exhibited a pharmacokinetic profile suitable for once-weekly oral administration.[1][5]

Parameter	MK-8507	
Mean Terminal Half-life	56 - 84 hours[1][4]	
Time to Maximum Concentration (Tmax)	2 - 7 hours[1]	
Food Effect	No clinically meaningful effect of a high-fat meal on pharmacokinetics.[5]	
Drug-Drug Interactions	No clinically meaningful effect on midazolam (a CYP3A4 substrate) pharmacokinetics.[5]	

Safety and Tolerability



Initial Phase 1 studies showed MK-8507 to be generally well-tolerated.[1][4] However, the subsequent Phase 2 trial raised significant safety concerns.

Adverse Event Profile	MK-8507	
Phase 1 (Monotherapy)	Generally well-tolerated. The most common adverse events were nasopharyngitis and headache.[1]	
Phase 2 (in combination with Islatravir)	Decreases in total lymphocyte and CD4+ T-cell counts, particularly at higher doses (200 mg and 400 mg), leading to the discontinuation of the trial and pausing of development.[2][7]	

In Vitro Resistance Profile

MK-8507 demonstrated a resistance profile similar to doravirine and distinct from efavirenz, with good activity against common NNRTI resistance-associated variants.[6][8]

Resistance Mutation	MK-8507 Fold- Change in IC50	Doravirine Fold- Change in IC50	Efavirenz Fold- Change in IC50
K103N	<5[6]	Similar to MK-8507[8]	Data not available in provided search results.
Y181C	<5[6]	Similar to MK-8507[8]	Data not available in provided search results.
G190A	<5[6]	Similar to MK-8507[8]	Data not available in provided search results.
Primary Resistance Pathway	V106A/M[6]	Data not available in provided search results.	Data not available in provided search results.





Experimental Protocols Phase 1 Monotherapy Clinical Trial (MK-8507-003)

Objective: To assess the safety, tolerability, pharmacokinetics, and antiviral activity of single oral doses of MK-8507 in treatment-naive adults with HIV-1 infection.[4]

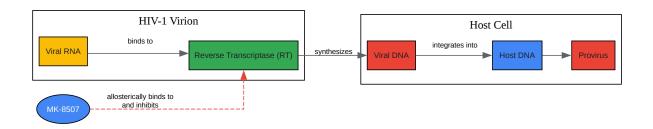
Methodology: This was an open-label, proof-of-concept study with three sequential panels of six participants each. Participants received a single oral dose of 40 mg, 80 mg, or 600 mg of MK-8507 in a fasted state. Blood samples were collected for HIV-1 RNA and pharmacokinetic analysis at specified time points for up to 14 days, with safety monitoring for 21 days post-dose. [4][9]

In Vitro Resistance Analysis

Objective: To determine the in vitro resistance profile of MK-8507 against wild-type and NNRTI-resistant HIV-1 variants.

Methodology: The antiviral activity of MK-8507 was assessed using the PhenoSense® assay. This assay measures the ability of a drug to inhibit the replication of recombinant viruses containing reverse transcriptase genes from clinical isolates in a single-cycle infection assay. The half-maximal inhibitory concentration (IC50) was determined for wild-type and mutant viruses, and the fold-change in IC50 relative to wild-type was calculated to quantify resistance. [6] Resistance selection studies were conducted by escalating concentrations of MK-8507 in cell cultures infected with different HIV-1 subtypes to identify the primary mutational pathways. [6]

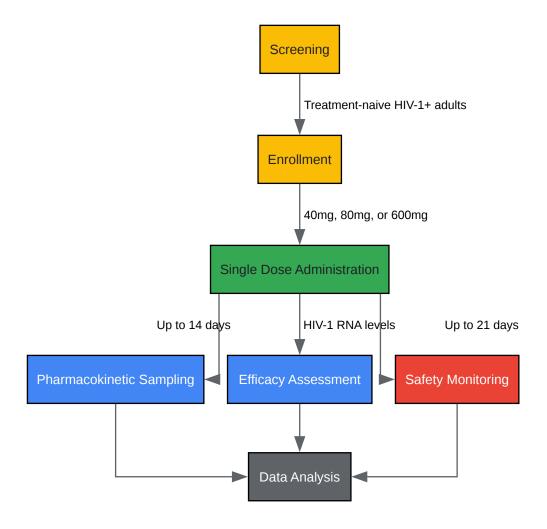
Mandatory Visualization





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Caption: Mechanism of action of MK-8507 as a non-nucleoside reverse transcriptase inhibitor.



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Caption: Workflow of the Phase 1 monotherapy clinical trial of MK-8507.

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